![molecular formula C17H13Cl2NO3S B2638103 4-[5-(Benzyloxy)-2,4-dichlorophenyl]-3,5-thiomorpholinedione CAS No. 339015-03-1](/img/structure/B2638103.png)
4-[5-(Benzyloxy)-2,4-dichlorophenyl]-3,5-thiomorpholinedione
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Description
Molecular Structure Analysis
The molecular formula of “4-[5-(Benzyloxy)-2,4-dichlorophenyl]-3,5-thiomorpholinedione” is C17H13Cl2NO3S . The average molecular weight is 382.261 Da .
Chemical Reactions Analysis
While specific chemical reactions involving “4-[5-(Benzyloxy)-2,4-dichlorophenyl]-3,5-thiomorpholinedione” are not available, similar compounds can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Scientific Research Applications
Synthesis of Transition Metal Complexes
The compound has been used in the synthesis of sixteen Co(II), Ni(II), Cu(II) and Zn(II) complexes . These complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
Antioxidant Activity
The synthesized metal (II) complexes were evaluated for their in vitro antioxidant activity . It was found that these complexes are highly potent and show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands .
Antimicrobial Activity
The synthesized compounds were assayed for their in vitro antimicrobial activities against four bacterial strains and two fungal strains . It was found that the metal (II) complexes are more noxious than free Schiff base ligands .
Molecular Docking Studies
Molecular docking studies of ligand H2L2 and its Cu(II) complex with enzyme C. albicans sterol 14-alpha demethylase suggested the hydrophobic binding . This indicates the potential of these compounds in drug discovery and development .
properties
IUPAC Name |
4-(2,4-dichloro-5-phenylmethoxyphenyl)thiomorpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3S/c18-12-6-13(19)15(23-8-11-4-2-1-3-5-11)7-14(12)20-16(21)9-24-10-17(20)22/h1-7H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPJYILTIJWBFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)C2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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